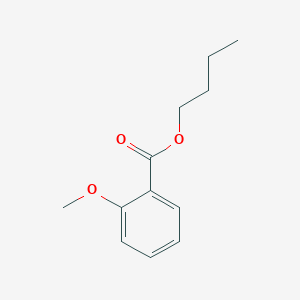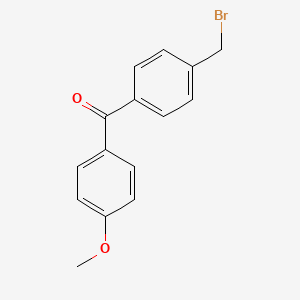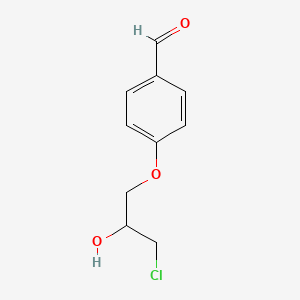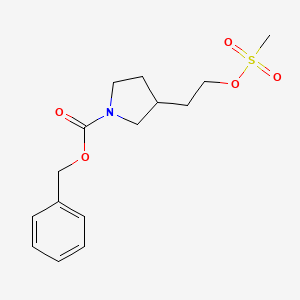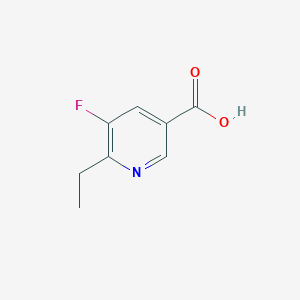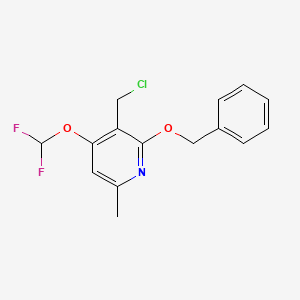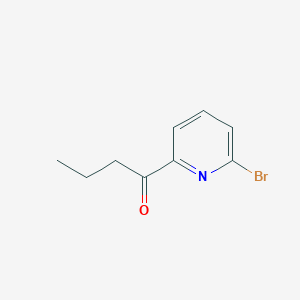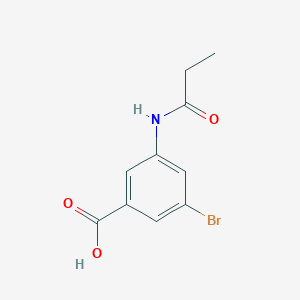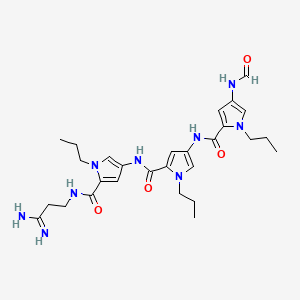![molecular formula C9H9N3O2 B13978439 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 2-amino-3-methoxypyridine with ethyl acetoacetate under acidic conditions to form the intermediate compound, which is then cyclized to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-hydroxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles like halides or alkoxides are used in the presence of catalysts such as copper or palladium.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidines with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methoxypyrido[3,4-d]pyrimidine: Similar in structure but with an amino group instead of a methyl group.
6-Hydroxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one: Similar but with a hydroxyl group instead of a methoxy group.
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one: Similar but with a chloro group instead of a methoxy group.
Uniqueness
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-7-4-10-8(14-2)3-6(7)9(13)12-5/h3-4H,1-2H3,(H,11,12,13) |
Clé InChI |
KNFCQXWFRCNPTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CN=C(C=C2C(=O)N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


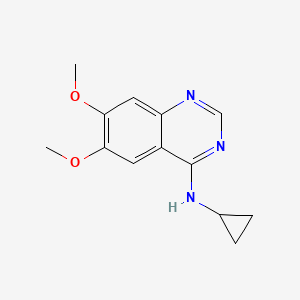
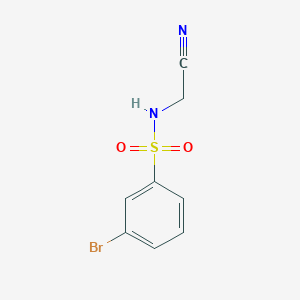
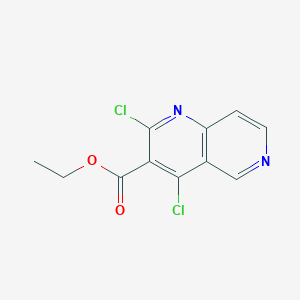
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)

